(4-Isopropylphenyl)(pyridin-4-yl)methanone
Description
Contextualization of Aryl Pyridyl Ketone Scaffolds in Contemporary Chemical Science
Aryl pyridyl ketone scaffolds, characterized by a ketone group linking a pyridine (B92270) ring and an aryl substituent, are prevalent and versatile building blocks in modern organic synthesis and medicinal chemistry. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a key feature in numerous biologically active compounds and functional materials. Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal catalysts, influencing the molecule's solubility, binding affinity, and reactivity.
The utility of this scaffold is demonstrated in various synthetic strategies. For instance, the synthesis of aryl ketones can be achieved through transition metal-catalyzed cross-coupling reactions, where pyridyl esters serve as effective coupling partners with organoboron or organozinc reagents. nih.govbldpharm.com The nitrogen atom in the pyridyl group can play a crucial role in these reactions, coordinating to the metal center and facilitating efficient bond formation. nih.gov Furthermore, di-2-pyridyl ketones have been shown to undergo catalytic decarbonylation to produce 2,2'-bipyridyls, which are highly valuable ligands in coordination chemistry. nanobioletters.com This reactivity highlights the capacity of the aryl pyridyl ketone framework to serve as a precursor to other complex and valuable molecular structures.
In medicinal chemistry, the pyridyl motif is considered a "privileged" structure due to its frequent appearance in approved drugs and bioactive molecules. Scaffolds containing pyridyl groups, such as pyridyl carboxamides, are being actively investigated for the development of potent pan-PIM kinase inhibitors for cancer therapy. researchgate.net The ability of the pyridine ring to engage in specific interactions with biological targets makes the aryl pyridyl ketone scaffold a promising starting point for drug discovery programs.
Evolution of Research Perspectives on Ketone-Containing Molecular Architectures
Ketones are fundamental functional groups in organic chemistry, long utilized for their reactivity at the carbonyl carbon and the adjacent alpha-positions. Traditionally, their transformations have been central to the construction of complex molecules. However, recent decades have witnessed a significant evolution in how chemists approach ketone-containing architectures, moving towards more efficient, selective, and sustainable methodologies.
A major advancement lies in the field of biocatalysis, particularly the biocatalytic reduction of ketones. nih.gov This approach utilizes enzymes, such as ketoreductases, often within whole-cell systems, to reduce prochiral ketones to chiral alcohols with high enantioselectivity. chemscene.comdrugbank.com This green chemistry technique operates under mild conditions and provides an efficient route to enantiopure alcohols, which are crucial intermediates in the pharmaceutical and agrochemical industries. nih.govchemscene.com The regeneration of necessary cofactors is often handled internally by the whole-cell systems, making these processes more cost-effective and scalable. drugbank.comnanobioletters.com
Another transformative research area is the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. For years, the modification of ketones was largely limited to the carbonyl and alpha-carbons. However, recent breakthroughs have enabled catalysts to access and transform remote C-H bonds within ketone structures without the need for pre-installed directing groups. google.com This paradigm shift, pioneered by researchers at institutions like Scripps Research, unlocks the full potential of ketones as foundational building blocks, allowing for the streamlined synthesis of complex pharmaceutical compounds with reduced chemical waste. google.com This evolution from classical reactivity to modern C-H activation and biocatalysis represents a profound change in the strategic use of ketone-containing molecules in synthesis.
Elucidating Research Gaps and Future Trajectories for (4-Isopropylphenyl)(pyridin-4-yl)methanone Investigations
Despite the broad importance of its structural class, this compound remains a sparsely investigated compound. A review of prominent chemical databases and the scientific literature reveals a significant lack of specific data regarding its synthesis, physical properties, and potential applications. This absence of information constitutes a clear research gap and simultaneously outlines a trajectory for future investigations.
The primary research gap is the fundamental characterization of the molecule. There is an opportunity to develop and report a robust, high-yield synthesis for this compound, followed by a thorough analysis of its spectroscopic and physicochemical properties.
Based on the research trends for analogous structures, several future research directions can be proposed:
Biocatalytic Reduction: Given the advancements in the enzymatic reduction of ketones, this compound serves as an ideal substrate to screen against a panel of ketoreductases. Such studies could lead to the stereoselective synthesis of the corresponding chiral alcohol, (4-Isopropylphenyl)(pyridin-4-yl)methanol, a potentially valuable chiral building block.
Medicinal Chemistry Exploration: The aryl pyridyl ketone scaffold is a known pharmacophore. The title compound could be used as a starting point for the design and synthesis of a library of derivatives to be screened for various biological activities, such as kinase inhibition or receptor antagonism.
Advanced Organic Synthesis: The compound could be employed as a substrate in novel catalytic reactions. For example, investigating its behavior in C-H activation protocols could lead to new methods for functionalizing the isopropyl or aryl groups, further expanding its synthetic utility.
Computational Studies: In conjunction with experimental work, density functional theory (DFT) calculations could be performed to understand the molecule's electronic structure, reactivity, and potential intermolecular interactions, guiding further synthetic and applied research. nanobioletters.com
The following table provides examples of related aryl pyridyl ketones and their research contexts, illustrating the potential avenues for investigating the title compound.
| Compound Name | Research Context |
| (4-Fluorophenyl)(pyridin-4-yl)methanone | Listed in chemical and drug databases such as PubChem and DrugBank, indicating its availability and use in research contexts. nih.govdrugbank.com |
| (4-Bromophenyl)(pyridin-4-yl)methanone | Available as a commercial building block, used in synthetic chemistry. |
| Di-2-pyridyl ketone | Studied as a substrate in catalytic decarbonylation reactions to form bipyridyl ligands. nanobioletters.com |
Properties
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVREIOQIBVKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482756 | |
| Record name | Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-91-9 | |
| Record name | Methanone, [4-(1-methylethyl)phenyl]-4-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Involving 4 Isopropylphenyl Pyridin 4 Yl Methanone
Strategic Approaches for the Construction of the (4-Isopropylphenyl)(pyridin-4-yl)methanone Core
The formation of the central ketone bridge connecting the 4-isopropylphenyl and pyridin-4-yl moieties is the key challenge in the synthesis of this compound. Various strategic approaches have been developed, primarily focusing on regioselective carbon-carbon bond formations and functional group interconversions.
Regioselective Carbon-Carbon Bond Formations to Access the Ketone Moiety
The direct formation of the carbon-carbon bond of the ketone is a highly efficient strategy. Classical and modern synthetic methods are employed to achieve this transformation with high regioselectivity.
One of the most traditional and direct methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . wikipedia.orgmt.comnih.gov This reaction involves the electrophilic acylation of an aromatic ring. In the context of this compound, this would typically involve the reaction of cumene (B47948) (isopropylbenzene) with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The isopropyl group on the cumene ring is an ortho-, para-director, leading to the desired para-substituted product.
Table 1: Key Features of Friedel-Crafts Acylation for this compound Synthesis
| Feature | Description |
| Reactants | Cumene and Isonicotinoyl chloride (or other activated isonicotinic acid derivative) |
| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) |
| Mechanism | Electrophilic Aromatic Substitution |
| Advantages | Direct formation of the ketone, readily available starting materials. |
| Challenges | Requires stoichiometric amounts of the Lewis acid catalyst due to complexation with the product ketone, potential for side reactions. wikipedia.org |
Another powerful method for carbon-carbon bond formation is the Grignard reaction . This approach involves the reaction of an organomagnesium halide (Grignard reagent) with an acylating agent. libretexts.org For the synthesis of this compound, two main retrosynthetic disconnections are possible:
Reaction of a 4-pyridyl Grignard reagent (e.g., 4-pyridylmagnesium bromide) with 4-isopropylbenzoyl chloride.
Reaction of a 4-isopropylphenyl Grignard reagent (e.g., 4-isopropylphenylmagnesium bromide) with a suitable isonicotinic acid derivative.
The preparation of Grignard reagents requires anhydrous conditions to prevent their decomposition. libretexts.org The use of LiCl can facilitate the formation of functionalized Grignard reagents at lower temperatures. organic-chemistry.org
Functional Group Interconversions Leading to this compound
An alternative to direct ketone formation is the synthesis of a precursor molecule followed by a functional group interconversion to yield the desired ketone. A common strategy involves the oxidation of a secondary alcohol. The precursor, (4-isopropylphenyl)(pyridin-4-yl)methanol, can be synthesized via the Grignard reaction between 4-pyridinecarboxaldehyde (B46228) and 4-isopropylphenylmagnesium bromide, or between 4-isopropylbenzaldehyde (B89865) and 4-pyridylmagnesium bromide. Subsequent oxidation of the resulting secondary alcohol using a variety of oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) or manganese dioxide (MnO₂), would furnish the target ketone.
Development of Sustainable Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of this compound, this involves exploring catalytic methods that minimize waste and avoid the use of stoichiometric and often hazardous reagents. Transition metal-catalyzed cross-coupling reactions, which are discussed in the next section, represent a significant step towards more sustainable syntheses. Furthermore, the use of greener solvents and energy-efficient reaction conditions are key areas of ongoing research.
Catalytic Systems for the Synthesis and Derivatization of this compound
Catalysis plays a pivotal role in both the efficient synthesis of the this compound core and its subsequent functionalization to create a diverse range of derivatives.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling is a particularly versatile method for the synthesis of biaryl compounds and can be adapted for the synthesis of diaryl ketones. mdpi.commdpi.comnih.gov The synthesis of this compound via a Suzuki coupling could involve the reaction of a 4-pyridylboronic acid or ester with a 4-isopropylphenyl halide, or vice versa, in the presence of a palladium catalyst and a base. A carbonyl group can be introduced in a subsequent step, or through a carbonylative coupling reaction.
Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling for Diaryl Ketone Synthesis
| Component | Example |
| Aryl Halide | 4-Bromopyridine or 4-Bromo-isopropylbenzene |
| Boronic Acid/Ester | 4-Isopropylphenylboronic acid or 4-Pyridylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
Palladium-catalyzed carbonylative cross-coupling reactions offer a more direct route to diaryl ketones. nih.govmdpi.com In this approach, carbon monoxide is incorporated into the molecule during the coupling process. For instance, the reaction of a 4-pyridyl halide with a 4-isopropylphenyl organometallic reagent (e.g., boronic acid or organozinc reagent) under a carbon monoxide atmosphere, catalyzed by a palladium complex, could directly yield this compound.
Organocatalytic Applications in this compound Functionalization
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and functionalization. While the direct synthesis of the ketone core is dominated by metal-catalyzed methods, organocatalysis offers exciting possibilities for the selective functionalization of the pre-formed this compound molecule.
The pyridine (B92270) ring, in particular, is a versatile handle for organocatalytic transformations. For example, the nitrogen atom can be activated by chiral Brønsted acids, enabling enantioselective nucleophilic additions to the pyridine ring or to substituents attached to it. Furthermore, the carbonyl group can activate the adjacent positions for various transformations. Organocatalytic Michael additions to α,β-unsaturated ketones are well-established, and similar strategies could be envisioned for the functionalization of derivatives of this compound where an unsaturated moiety is introduced. beilstein-journals.orgnih.govresearchgate.net
Mechanistic Studies of Reactions Pertaining to this compound Synthesis
While specific mechanistic studies for the synthesis of this compound are not extensively documented in the literature, the mechanism can be inferred from the well-established principles of Friedel-Crafts acylation reactions.
Kinetic Analyses and Rate-Determining Steps
In a typical Friedel-Crafts acylation, the reaction proceeds through several steps. The first step is the formation of the acylium ion electrophile from the reaction of the acyl halide with the Lewis acid catalyst. This is generally a rapid and reversible process. The subsequent step, the electrophilic attack of the acylium ion on the aromatic ring (cumene in this case), is the rate-determining step of the reaction. This step involves the formation of a high-energy carbocation intermediate, known as an arenium ion or sigma complex. The final step is the rapid deprotonation of the arenium ion to restore the aromaticity of the ring and release the product, regenerating the Lewis acid catalyst in the process.
Elucidation of Reaction Intermediates and Transition States
The key intermediate in the Friedel-Crafts acylation leading to this compound is the arenium ion (sigma complex). This intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction.
The transition state for the rate-determining step resembles the structure of the arenium ion intermediate. Computational studies on related Friedel-Crafts acylations have provided insights into the geometry and energy of these transition states. The electrophilic attack of the acylium ion can occur at the ortho, meta, or para positions of the cumene ring. However, the para-substituted product is generally favored due to a combination of electronic and steric factors. The isopropyl group is a para-director, and the para position is sterically less hindered than the ortho positions.
Advanced Functionalization Strategies for this compound
Further derivatization of this compound can be achieved through various functionalization strategies targeting the pyridine nucleus, the isopropylphenyl moiety, or the ketone carbonyl group.
Site-Selective Modifications of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.
Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, under forcing conditions, reactions such as nitration or halogenation may occur, primarily at the 3- and 5-positions.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present.
C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridine rings. Transition-metal-catalyzed reactions can be employed to introduce various substituents at specific positions of the pyridine nucleus. For instance, palladium-catalyzed C-H arylation or alkenylation could be utilized to introduce new carbon-carbon bonds.
| Modification Strategy | Reagents and Conditions | Potential Products |
| Nitration | Fuming H₂SO₄/HNO₃ | 3-Nitro-(4-isopropylphenyl)(pyridin-4-yl)methanone |
| Halogenation | Halogen, Lewis acid | 3-Halo-(4-isopropylphenyl)(pyridin-4-yl)methanone |
| C-H Arylation | Aryl halide, Pd catalyst, base | (Aryl-substituted pyridin-4-yl)(4-isopropylphenyl)methanone |
Functionalization of the Isopropylphenyl Moiety
The isopropylphenyl ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The positions ortho to the isopropyl group are the most likely sites for electrophilic attack, as the para position is already occupied by the pyridinoyl group. Reactions such as nitration, halogenation, and sulfonation can be performed to introduce functional groups onto this ring. The directing effects of both the isopropyl group (ortho, para-directing) and the deactivating ketone group (meta-directing) will influence the regiochemical outcome.
Benzylic Functionalization: The isopropyl group possesses benzylic protons that can be targeted for functionalization. For example, radical halogenation can introduce a halogen at the benzylic position, which can then be further transformed into other functional groups. Oxidation of the isopropyl group can also be achieved under specific conditions.
| Functionalization Type | Reagents and Conditions | Potential Products |
| Nitration | HNO₃/H₂SO₄ | (3-Nitro-4-isopropylphenyl)(pyridin-4-yl)methanone |
| Bromination | Br₂, FeBr₃ | (3-Bromo-4-isopropylphenyl)(pyridin-4-yl)methanone |
| Benzylic Bromination | N-Bromosuccinimide, initiator | (4-(1-Bromo-1-methylethyl)phenyl)(pyridin-4-yl)methanone |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | (4-(1-Hydroxy-1-methylethyl)phenyl)(pyridin-4-yl)methanone |
Transformations at the Ketone Carbonyl Group
The ketone carbonyl group is a versatile functional group that can undergo a wide range of transformations.
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives will yield the corresponding oxime or hydrazone, which can be useful for further synthetic manipulations or for biological applications.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the ketone into an alkene. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, often leading to higher E-selectivity for the resulting alkene.
| Transformation | Reagents | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Oxime Formation | Hydroxylamine hydrochloride, base | Oxime |
| Hydrazone Formation | Hydrazine or substituted hydrazines | Hydrazone |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, base | Alkene (typically E-isomer) |
Computational Chemistry and Theoretical Investigations of 4 Isopropylphenyl Pyridin 4 Yl Methanone
Molecular Dynamics Simulations and Intermolecular Interactions:
Information from molecular dynamics simulations, which would provide insights into the behavior of the molecule over time and its interactions with other molecules, is absent from the scientific record.
Aggregation Behavior and Self-Assembly Propensities
No specific research findings or data tables concerning the aggregation and self-assembly of (4-Isopropylphenyl)(pyridin-4-yl)methanone were found.
Predictive Modeling of Host-Guest Recognition with this compound
No studies detailing predictive models for host-guest interactions involving this specific compound are available.
Theoretical Prediction of Chemical Reactivity and Selectivity for this compound
No theoretical studies predicting the chemical reactivity, such as frontier molecular orbital analysis, or selectivity of this compound could be located.
Advanced Research Applications of 4 Isopropylphenyl Pyridin 4 Yl Methanone in Chemical Science
Exploration of (4-Isopropylphenyl)(pyridin-4-yl)methanone as a Ligand in Coordination Chemistry
The presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the carbonyl group makes this compound a versatile ligand for the formation of coordination complexes with a variety of metal ions. The electronic and steric properties of the isopropylphenyl group can further influence the coordination geometry and the stability of the resulting metal complexes.
Design and Synthesis of Metal Complexes Featuring this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination can occur through the pyridyl nitrogen, the carbonyl oxygen, or both, leading to the formation of either monodentate or bidentate chelate complexes. The choice of the metal ion and the reaction conditions can direct the synthesis towards discrete molecular complexes or extended coordination polymers.
For instance, similar pyridyl ketone ligands have been shown to form complexes with transition metals such as copper(II), zinc(II), and cobalt(II). The resulting complexes exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal-to-ligand ratio and the presence of other coordinating anions or solvent molecules. While specific studies on this compound are limited, the established coordination chemistry of related pyridyl ketones provides a strong basis for the design of new metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic, porous, or catalytic properties.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (N-coordination) | The ligand binds to the metal center through the nitrogen atom of the pyridine ring. | Ag(I), Cu(I), Ru(II) |
| Monodentate (O-coordination) | The ligand coordinates via the oxygen atom of the carbonyl group. | Lanthanides, Alkali Metals |
| Bidentate (N,O-chelation) | The ligand forms a stable five-membered chelate ring by coordinating through both the pyridyl nitrogen and the carbonyl oxygen. | Cu(II), Zn(II), Co(II), Ni(II) |
| Bridging | The ligand links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. | Cd(II), Mn(II), Fe(II) |
Catalytic Efficacy of this compound-Metal Coordination Compounds
Metal complexes bearing pyridyl ketone ligands have demonstrated catalytic activity in a variety of organic transformations. The electronic properties of the ligand, which can be tuned by substituents on the phenyl ring, play a crucial role in modulating the catalytic performance of the metal center. The electron-donating isopropyl group in this compound is expected to increase the electron density on the metal center, which could enhance its catalytic activity in certain reactions, such as oxidations or reductions.
While direct catalytic applications of this compound complexes are yet to be extensively explored, related systems have shown promise. For example, copper complexes of substituted pyridyl ketones have been investigated as catalysts for oxidation reactions. It is hypothesized that complexes of this compound could serve as effective catalysts for reactions like the aerobic oxidation of alcohols or the hydrosilylation of ketones, owing to the modifiable electronic environment around the metal ion. Further research in this area is warranted to unlock the full catalytic potential of these compounds.
Integration of this compound into Functional Materials
The unique combination of a photoactive benzophenone (B1666685) core and a polar pyridine unit makes this compound an attractive component for the design of functional materials with tailored optical and electronic properties.
Incorporation into Polymer Architectures for Specific Material Properties
The incorporation of this compound into polymer chains can be achieved through various polymerization techniques. The pyridyl group can be utilized as a handle for further chemical modification or for directing the self-assembly of the polymer chains through hydrogen bonding or metal coordination. The bulky isopropylphenyl group can influence the polymer's morphology and solubility.
Polymers containing pyridyl ketone moieties are of interest for applications in areas such as gas separation membranes, where the pyridine units can interact with specific gas molecules, and as stimuli-responsive materials, where the protonation or coordination of the pyridine nitrogen can induce a change in the material's properties. Furthermore, the benzophenone unit can act as a photo-crosslinker, allowing for the preparation of stable polymer networks upon exposure to UV light.
Role of this compound in Optoelectronic and Sensing Materials
The inherent photophysical properties of the benzophenone core, combined with the electron-accepting nature of the pyridine ring, make this compound a candidate for use in optoelectronic devices. Pyridine derivatives are known to be useful in the development of chemosensors due to their ability to interact with various analytes.
The carbonyl and pyridyl groups can act as binding sites for metal ions or other guest molecules. Upon binding, a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum, can be observed, forming the basis for a sensing mechanism. While specific sensing applications of this compound have not been reported, the general principles of sensor design suggest that it could be developed into a selective sensor for specific metal ions or small organic molecules. The isopropyl group may also play a role in modulating the selectivity and sensitivity of such a sensor by creating a specific binding pocket.
Photochemical and Photophysical Studies of this compound
The photochemistry and photophysics of this compound are expected to be largely governed by the benzophenone moiety. Benzophenone is a well-studied photosensitizer that undergoes efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1) upon absorption of UV light. The triplet state of benzophenone is highly reactive and can participate in various photochemical reactions, including hydrogen abstraction and energy transfer.
The presence of the electron-withdrawing pyridin-4-yl group and the electron-donating 4-isopropylphenyl group is likely to influence the energy levels of the excited states and the efficiency of intersystem crossing. Specifically, the pyridyl nitrogen can be protonated or coordinated to a metal ion, which would significantly alter the photophysical properties of the molecule.
Detailed photophysical studies, including absorption and emission spectroscopy, as well as transient absorption measurements, are needed to fully characterize the excited-state dynamics of this compound. Understanding these properties is crucial for its application in photochemistry, for instance, as a triplet sensitizer (B1316253) in organic synthesis or as a photoinitiator in polymerization reactions.
Table 2: Expected Photophysical Properties of this compound
| Property | Expected Behavior | Influencing Factors |
| Absorption | Strong absorption in the UV region, characteristic of the benzophenone chromophore. | Solvent polarity, substitution on the aromatic rings. |
| Emission | Weak fluorescence and strong phosphorescence at low temperatures. | Efficient intersystem crossing to the triplet state. |
| Intersystem Crossing (ISC) | High quantum yield of ISC from S1 to T1. | Spin-orbit coupling facilitated by the carbonyl group. |
| Triplet State Lifetime | Relatively long-lived triplet state. | Susceptible to quenching by oxygen and other triplet quenchers. |
Elucidation of Excited State Dynamics and Decay Pathways
The photophysical properties of diaryl ketones, such as benzophenone and its derivatives, are well-documented and provide a framework for understanding the potential excited-state dynamics of this compound. Upon absorption of ultraviolet (UV) light, these molecules are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). rsc.org
For aromatic ketones, the lowest excited singlet and triplet states are typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. rsc.orgnih.gov However, the relative energies of the n,π* and π,π* states can be influenced by the substituents on the aromatic rings and the polarity of the solvent. The presence of the isopropyl group, an electron-donating group, and the pyridyl ring can modulate these energy levels.
The decay pathways from the excited triplet state are of particular interest. These can include:
Phosphorescence: Radiative decay from the triplet state to the singlet ground state (S₀), often observed at low temperatures in rigid matrices. rsc.org
Non-radiative decay: Internal conversion and vibrational relaxation, dissipating the energy as heat.
Photochemical reaction: The triplet state can be highly reactive, leading to hydrogen abstraction or other chemical transformations. acs.org
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are crucial in elucidating these dynamics. For instance, studies on benzophenone ketyl radicals have utilized nanosecond-picosecond two-color two-laser flash photolysis to observe the absorption spectra and lifetimes of excited state species. acs.orgnih.gov Similar methodologies could be applied to this compound to map its excited state landscape and determine the lifetimes and decay rate constants of transient species.
Table 1: Postulated Excited State Properties of this compound Based on Analog Studies
| Property | Expected Characteristic | Rationale based on Analogs |
| Lowest Singlet State (S₁) | n,π* or π,π | Dependent on solvent polarity and substituents. nih.gov |
| Lowest Triplet State (T₁) | n,π or π,π* | Efficient intersystem crossing is characteristic of benzophenones. rsc.org |
| Primary Decay Pathway of T₁ | Photochemical reaction, phosphorescence, non-radiative decay | Aromatic ketones are known to be photoreactive from their triplet state. acs.org |
| Expected T₁ Lifetime | Microseconds to milliseconds (in inert solvent) | Similar to other diaryl ketones. rsc.org |
Photoreactivity and Photodegradation Mechanisms of this compound
The photoreactivity of aromatic ketones is a rich area of study. The triplet state of benzophenone and its derivatives is known to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. acs.orgnih.gov In the case of this compound, the isopropyl group itself could potentially serve as an intramolecular hydrogen donor, although intermolecular hydrogen abstraction from the solvent or other solutes is more common.
Furthermore, pyridyl ketones have been shown to undergo photocyclization reactions. For example, 2-pyridyl phenyl ketone can undergo an intramolecular cyclization in aqueous solutions, a reaction driven by hydrogen bonding. rsc.orgrsc.orgacs.orgcolab.ws The position of the nitrogen atom in the pyridine ring is critical to the observed photochemistry. For a 4-pyridyl ketone like the title compound, different photochemical pathways may be favored.
The photodegradation of this compound would likely proceed through radical-mediated pathways, initiated by the excited triplet state. Potential degradation products could arise from:
Norrish Type I cleavage: Cleavage of the bond between the carbonyl carbon and one of the aromatic rings, although this is less common for aromatic ketones compared to aliphatic ones. scribd.com
Photoreduction: Formation of a pinacol-type product through the coupling of two ketyl radicals.
Degradation of the aromatic rings: Subsequent reactions of radical intermediates with oxygen or other species can lead to the opening of the aromatic rings. researchgate.netrsc.org
Studying the photodegradation would involve irradiating a solution of the compound with a suitable UV light source and analyzing the reaction mixture over time using techniques like HPLC-DAD or LC-MS to identify and quantify the degradation products. acs.orgchemrxiv.org
Research into Biological Interaction Mechanisms and Target Identification of this compound
The diaryl ketone scaffold is present in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, often involved in hydrogen bonding interactions with biological targets.
In Vitro Modulation of Enzyme Activity and Protein-Ligand Interactions
This compound and its derivatives could be investigated as modulators of various enzymes and receptors. For instance, some benzophenone derivatives have been shown to inhibit the function of P-glycoprotein, a transporter protein involved in multidrug resistance. japsonline.com The pyridyl moiety is a key structural feature in many small molecule kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase ATP-binding site. mdpi.com
To assess the potential biological activity of this compound, a variety of in vitro assays could be employed:
Enzyme inhibition assays: The compound could be screened against a panel of enzymes (e.g., kinases, proteases, phosphatases) to determine its inhibitory potency (IC₅₀).
Receptor binding assays: Radioligand binding assays could be used to assess the affinity of the compound for various receptors.
Protein-ligand interaction studies: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and a target protein. Benzophenones have also been used as photoaffinity labels to study protein-protein and protein-ligand interactions due to their ability to form covalent bonds upon UV activation. nih.govacs.orgacs.org
Structure-Activity Relationship (SAR) Studies for Molecular Recognition Events
Should this compound demonstrate interesting biological activity, structure-activity relationship (SAR) studies would be a logical next step. This involves synthesizing a series of analogs with systematic modifications to the structure to understand which features are crucial for activity.
Table 2: Potential Modifications for SAR Studies of this compound
| Position of Modification | Type of Modification | Rationale |
| Isopropyl Group | Varying alkyl groups (e.g., methyl, t-butyl), halogenation, methoxy (B1213986) group | To probe the role of steric bulk and electronics on the phenyl ring. |
| Phenyl Ring | Substitution at ortho-, meta-, and para-positions | To explore the impact of substituent position on binding. |
| Pyridyl Ring | Substitution on the pyridine ring, changing the position of the nitrogen atom (e.g., to 2- or 3-pyridyl) | To alter hydrogen bonding capabilities and overall geometry. |
| Carbonyl Group | Reduction to an alcohol, replacement with a thiocarbonyl or other linkers | To determine the importance of the ketone functionality for activity. |
Computational methods such as molecular docking could be used to predict the binding modes of these analogs within the active site of a target protein, guiding the synthetic efforts. researchgate.netacs.orgnih.govmdpi.com
Investigation of Cellular Pathway Perturbations in Model Systems (non-human)
If in vitro studies reveal a potent biological activity, the effects of this compound on cellular pathways could be investigated in non-human model systems (e.g., cultured cell lines). For example, various benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govresearchgate.net
Key experimental approaches would include:
Cell viability assays: To determine the cytotoxic or cytostatic effects of the compound on different cell lines.
Apoptosis assays: Using techniques like flow cytometry to detect markers of apoptosis.
Western blotting: To measure changes in the expression or phosphorylation status of key proteins in signaling pathways.
Gene expression analysis: Using techniques like qPCR or RNA-seq to identify changes in gene expression profiles upon treatment with the compound.
These studies would help to elucidate the mechanism of action of the compound at a cellular level and identify the signaling pathways it perturbs. nih.govdtu.dk
Development of Advanced Analytical Methodologies for this compound Quantification in Complex Research Matrices
Reliable quantification of this compound in complex matrices such as plasma, cell lysates, or environmental samples is essential for many of the research applications described above. High-performance liquid chromatography (HPLC) coupled with a suitable detector would be the method of choice. epa.govauroraprosci.comresearchgate.netshimadzu.com
A typical analytical method development and validation would involve:
Chromatography: Reversed-phase HPLC using a C18 column is a common starting point for molecules of this type. The mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier) would be optimized to achieve good peak shape and separation from matrix components.
Detection: UV detection would be feasible due to the aromatic nature of the compound. A diode-array detector (DAD) could provide spectral information to confirm peak identity. For higher sensitivity and selectivity, especially in biological matrices, mass spectrometry (MS) detection would be superior. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and specificity through the use of selected reaction monitoring (SRM). nih.govresearchgate.net
Sample Preparation: A sample extraction step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be necessary to remove interfering substances from the matrix before analysis.
Method Validation: The developed method would need to be validated according to established guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. au.dkwoah.orgnih.govijsat.orgcuni.cz
Table 3: Hypothetical Parameters for an LC-MS/MS Method for this compound
| Parameter | Example Value/Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | [M+H]⁺ → fragment ion (e.g., loss of isopropylphenyl group) |
| Internal Standard | A structurally similar compound not present in the samples. |
| LLOQ | Target of < 1 ng/mL in plasma |
Chromatographic Method Optimization for Trace Analysis and Purity Assessment
The precise quantification of this compound, especially at trace levels, and the stringent assessment of its purity are critical for its application in sensitive research areas. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these purposes. The optimization of HPLC methods involves a systematic approach to adjusting various parameters to achieve the desired separation and detection characteristics.
A typical starting point for method development would involve screening different stationary phases and mobile phase compositions. For a compound like this compound, which possesses both a moderately nonpolar isopropylphenyl group and a polar pyridinyl moiety, a reverse-phase C18 column is often a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities.
Key parameters that are meticulously optimized include the mobile phase pH, which can influence the ionization state of the pyridinyl nitrogen and thus its retention, and the column temperature, which affects viscosity and separation efficiency. The flow rate is adjusted to balance analysis time with resolution. Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the compound to ensure high sensitivity. For trace analysis, optimization would focus on achieving a low limit of detection (LOD) and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Optimized Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 min | Ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Balances resolution and analysis time. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 260 nm (hypothetical λmax) | Maximizes sensitivity for the target analyte. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
This systematic optimization ensures a robust and reliable analytical method for routine purity checks and the detection of trace-level impurities in batches of this compound.
Mass Spectrometric Approaches for Reaction Monitoring and Metabolite Identification in non-biological research
Mass spectrometry (MS) is an indispensable tool for gaining insights into the chemical transformations of this compound. In the context of synthetic chemistry, MS is frequently coupled with liquid chromatography (LC-MS) to monitor the progress of reactions in real-time. This allows chemists to track the consumption of starting materials and the formation of the desired product, as well as the emergence of any byproducts. The high sensitivity and selectivity of MS enable the detection of species even at very low concentrations.
For reaction monitoring, a small aliquot of the reaction mixture is periodically withdrawn, diluted, and injected into the LC-MS system. By tracking the ion intensity corresponding to the protonated molecule [M+H]⁺ of this compound, a reaction profile can be generated. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.
In non-biological research, such as in materials science or environmental chemistry, understanding the degradation pathways or transformations of this compound is important. High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of transformation products, often referred to as metabolites in a broader chemical context. By comparing the mass spectra of the parent compound with those of its degradation products, and by employing tandem mass spectrometry (MS/MS) to fragment the ions and elucidate their structures, a comprehensive picture of the transformation pathways can be constructed.
Table 2: Representative Mass Spectrometric Data
| Analyte | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | ESI+ | 226.1226 | 183.0808, 121.0504, 78.0345 |
| Hypothetical Hydroxylated Product | ESI+ | 242.1175 | 199.0757, 137.0454, 78.0345 |
| Hypothetical Cleavage Product | ESI+ | 121.0504 | 93.0573, 65.0393 |
Note: The m/z values are theoretical and for illustrative purposes.
Electrochemical Characterization for Redox Properties and Sensing Applications
The electrochemical behavior of this compound provides valuable information about its redox properties, which is essential for its potential application in areas such as electrocatalysis, organic electronics, and electrochemical sensing. Cyclic voltammetry (CV) is the primary technique used for this characterization.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly sweeping potential between two set limits. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the oxidation and reduction potentials of the compound. For this compound, the pyridinyl nitrogen can be protonated in acidic media, which would influence its electrochemical behavior. The ketone functional group is also electrochemically active and can undergo reduction.
The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the anodic and cathodic peak currents. This information is crucial for understanding the stability of the radical ions formed upon electron transfer. By studying the effect of scan rate on the peak currents, insights into the kinetics of the electron transfer process can be gained.
The ability of this compound to be electrochemically active opens up possibilities for its use in sensing applications. For instance, it could be immobilized on an electrode surface to create a modified electrode for the detection of specific analytes. The interaction of the analyte with the immobilized compound could lead to a measurable change in the electrochemical signal, such as a shift in the peak potential or a change in the peak current, thus forming the basis of a sensor.
Table 3: Hypothetical Electrochemical Data from Cyclic Voltammetry
| Parameter | Value |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| First Reduction Potential (Epc1) | -1.2 V vs. Ag/AgCl |
| First Oxidation Potential (Epa1) | +1.5 V vs. Ag/AgCl |
| Redox Process | Irreversible |
Note: The potential values are hypothetical and for illustrative purposes.
Future Prospects and Emerging Research Avenues for 4 Isopropylphenyl Pyridin 4 Yl Methanone
Exploration of (4-Isopropylphenyl)(pyridin-4-yl)methanone in Supramolecular Chemistry and Self-Assembled Systems
The pyridine (B92270) nitrogen atom in this compound is a key player in its potential for supramolecular chemistry. This nitrogen can act as a hydrogen bond acceptor, enabling the formation of predictable and programmable self-assembled structures. In the solid state, pyridyl-containing molecules are known to form chains and more complex three-dimensional networks through various non-covalent interactions, including hydrogen bonding and π–π stacking. nih.govresearchgate.net The interplay between the hydrogen-bonding capability of the pyridine ring and the steric influence of the isopropylphenyl group could lead to the formation of novel supramolecular polymers, liquid crystals, or porous organic frameworks.
Furthermore, the pyridyl group is an excellent ligand for coordination to metal centers. This opens the door to the construction of metal-organic frameworks (MOFs) and coordination polymers. The specific coordination geometry and electronic properties of this compound could be harnessed to create materials with tailored porosity, catalytic activity, or photophysical properties. The self-assembly of this molecule with metal ions could lead to discrete polynuclear complexes with interesting magnetic or luminescent behaviors. rsc.orgrsc.org
Table 1: Potential Supramolecular Interactions and Assemblies
| Interaction Type | Potential Outcome |
| Hydrogen Bonding | Formation of 1D chains, 2D sheets, or 3D networks |
| π–π Stacking | Stabilization of supramolecular architectures |
| Metal Coordination | Creation of Metal-Organic Frameworks (MOFs), coordination polymers, and discrete polynuclear complexes |
| Host-Guest Chemistry | Encapsulation of small molecules within self-assembled cavities |
Potential for this compound in Nanotechnology and Hybrid Materials
The unique electronic and structural features of this compound make it a promising candidate for incorporation into nanomaterials and hybrid systems. Pyridyl ketones are known to serve as ligands in the synthesis of palladium(II) complexes, which have applications in catalysis. acs.org The functionalization of nanoparticles with molecules containing pyridyl groups can impart specific recognition capabilities or catalytic activity. For instance, solid lipid nanoparticles have been explored for the controlled release of ketone-containing compounds, suggesting a potential application for this compound in targeted delivery systems. nih.gov
The combination of the aromatic rings and the carbonyl group in this molecule suggests potential for optoelectronic applications. Diaryl ketones are known photoinitiators, and the pyridyl group can be used to anchor the molecule to semiconductor surfaces. This could enable the development of hybrid materials for light-harvesting applications, sensors, or photodynamic therapy. The ability to tune the electronic properties through substitution on either the phenyl or pyridyl ring further enhances its potential in this area.
Uncharted Reactivity Landscapes and Novel Transformations Involving this compound
The reactivity of this compound is ripe for exploration. The presence of multiple reactive sites—the carbonyl group, the aromatic rings, and the pyridine nitrogen—allows for a wide range of chemical transformations. The carbonyl group can undergo classical reactions such as reduction, oxidation, and addition of nucleophiles. A convenient pinacol (B44631) coupling of diaryl ketones has been developed using pyridine catalysis, suggesting a potential dimerization pathway for this molecule. rsc.org
The pyridine ring itself can be functionalized at various positions. Recent advances in C-H functionalization of pyridines offer a direct and atom-economical way to introduce new functional groups, which could be used to modulate the properties of the molecule or to attach it to other molecular scaffolds. innovations-report.comrsc.org Furthermore, the development of skeletal editing techniques for pyridines opens up the possibility of transforming the pyridine ring into other carbocyclic or heterocyclic systems, leading to novel molecular architectures. nih.gov The α-functionalization of pyridyl ketones through oxidative umpolung is another promising avenue for creating more complex molecules. researchgate.net
Table 2: Potential Novel Transformations
| Reaction Type | Potential Product |
| Pinacol Coupling | 1,2-Diol dimer |
| C-H Functionalization | Substituted pyridine derivatives |
| Skeletal Editing | Novel carbocyclic or heterocyclic compounds |
| α-Functionalization | α-Substituted ketone derivatives |
| Decarbonylation | 2,2'-Bipyridyl derivatives |
Interdisciplinary Research Initiatives Leveraging the Unique Features of this compound
The versatile nature of this compound makes it an ideal candidate for interdisciplinary research. Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. grandviewresearch.comresearchgate.net The specific combination of a bulky hydrophobic group and a polar, coordinating pyridyl moiety could lead to interesting biological activities. For instance, many drugs contain pyridine scaffolds, and the isopropylphenyl group could enhance membrane permeability or binding to hydrophobic pockets in proteins.
In the field of materials science, the molecule could be used as a building block for functional polymers or as a component in stimuli-responsive materials. The pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the material's properties in response to pH or the presence of specific analytes. This could be exploited in the design of sensors or smart coatings. The intersection of organic synthesis, materials science, and biology will be crucial for unlocking the full potential of this compound.
Sustainable Chemical Processes and Circular Economy Contributions through this compound Research
The development of sustainable synthetic methods for this compound and its derivatives is a key area for future research. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to its synthesis. One-pot multicomponent reactions for the synthesis of pyridines are being developed to improve efficiency and reduce waste. nih.gov Iron-catalyzed cyclization reactions also offer a greener alternative to traditional methods for pyridine synthesis. rsc.org
In the context of a circular economy, research could focus on the use of renewable feedstocks for the synthesis of the starting materials. Pyridine dicarboxylic acids derived from biological sources are being explored as monomers for sustainable polyesters. researchgate.net Furthermore, the development of catalytic decarbonylation reactions for diaryl ketones could provide a pathway for the degradation and recycling of materials containing this moiety, potentially leading to the formation of valuable bipyridyl compounds. acs.org The design of materials based on this compound with inherent recyclability or biodegradability will be a significant contribution to the circular economy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Isopropylphenyl)(pyridin-4-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl and pyridinyl precursors. Key steps include:
- Nucleophilic substitution or Friedel-Crafts acylation to link the isopropylphenyl and pyridinyl moieties.
- Optimization of solvents (e.g., acetonitrile or DMSO) and catalysts (e.g., Lewis acids like AlCl₃) to enhance reaction efficiency .
- Temperature control (e.g., reflux at 80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions.
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃), and ketone carbonyl (δ ~200 ppm in 13C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- FT-IR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
Q. How can computational tools predict the biological activity of this compound, and what parameters should be prioritized in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize binding affinity (ΔG) and hydrogen-bonding networks .
- QSAR Models : Train models on descriptors such as logP, polar surface area, and electronic parameters (HOMO/LUMO) to predict bioavailability or toxicity .
Advanced Research Questions
Q. How do structural modifications at the isopropyl or pyridinyl groups influence pharmacological properties compared to analogs?
- Methodological Answer :
- Isopropyl Group : Replace with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Compare logP values to evaluate hydrophobicity changes .
- Pyridinyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to alter electronic density and binding kinetics. Use SPR or ITC to quantify affinity changes .
- Reference Analogs : Compare with compounds like (4-chlorophenyl)(pyridin-4-yl)methanone (anticancer activity) or fluorinated analogs (enhanced CNS penetration) .
Q. What experimental strategies can address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and assay conditions (pH 7.4, 37°C).
- Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., assess degradation under light/temperature stress) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data variability from different labs, focusing on IC₅₀/EC₅₀ confidence intervals .
Q. What methodologies are recommended for studying interactions between this compound and biological targets like enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Q. How can environmental factors like pH and temperature affect the stability of the compound during storage or biological assays?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; identify byproducts (e.g., hydrolyzed ketone).
- pH Stability : Assess solubility and degradation in buffers (pH 3–9). Use phosphate-buffered saline (pH 7.4) for in vitro assays to mimic physiological conditions .
Q. What are the best practices for designing derivatives to enhance selectivity for specific biological targets?
- Methodological Answer :
- Scaffold Hopping : Retain the methanone core but modify substituents (e.g., pyridinyl → quinolinyl) to exploit hydrophobic pockets in targets.
- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify off-target interactions and refine selectivity .
- In Vivo PK/PD Studies : Evaluate bioavailability (Cmax, AUC) and tissue distribution in rodent models to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
